Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)indolin-2-one, a fluorinated heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. We will delve into its core chemical and physical properties, explore its strategic importance in the design of novel therapeutics, discuss relevant synthetic strategies, and outline essential safety protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and FDA-approved pharmaceuticals.[1] Its versatility allows for functionalization at various positions, enabling the fine-tuning of pharmacological activity. The strategic incorporation of a trifluoromethyl (CF3) group, as seen in 4-(Trifluoromethyl)indolin-2-one, represents a powerful tactic in modern drug design.
The CF3 group is highly electronegative and imparts unique properties to a parent molecule. Its introduction can dramatically influence:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism. Placing it on the aromatic ring can shield adjacent positions from enzymatic degradation, thereby increasing the drug's half-life.[2]
-
Lipophilicity: The CF3 group significantly increases lipophilicity (fat-solubility), which can enhance a compound's ability to cross biological membranes and improve its bioavailability.
-
Binding Affinity: The potent electron-withdrawing nature of the CF3 group can alter the electronic profile of the indolinone ring system, potentially leading to stronger and more selective interactions with biological targets.[2]
These modulated properties make 4-(Trifluoromethyl)indolin-2-one a highly valuable building block for synthesizing novel drug candidates across various therapeutic areas, including oncology, neurology, and infectious diseases.[1]
Core Compound Identification and Properties
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
Chemical Structure
Caption: Chemical structure of 4-(Trifluoromethyl)indolin-2-one.
Physicochemical Data
The following table summarizes the key physical and chemical properties of 4-(Trifluoromethyl)indolin-2-one.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆F₃NO | [3] |
| Molecular Weight | 201.15 g/mol | [3] |
| Exact Mass | 201.040146 u | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 275.0 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 120.1 ± 27.3 °C | [3] |
| LogP (Octanol/Water) | 2.27 | [3] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [3] |
| Refractive Index | 1.497 | [3] |
| Purity | ≥95.0% (Typical) | [4] |
Synthesis and Mechanistic Considerations
While specific, detailed protocols for the industrial-scale synthesis of 4-(Trifluoromethyl)indolin-2-one are often proprietary, the scientific literature provides robust strategies for the creation of trifluoromethyl-containing indole and indolinone structures. A common and powerful approach involves a domino or cascade reaction sequence.[5][6]
A conceptual workflow for synthesizing such compounds often begins with a suitably substituted aniline precursor, which undergoes trifluoromethylation followed by an intramolecular cyclization.
Caption: Conceptual workflow for trifluoromethylated indolinone synthesis.
Causality Behind Experimental Choices:
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Precursor Selection: The choice of starting material, such as a 2-alkynylaniline, is critical as it contains the necessary atoms and unsaturation to facilitate the key cyclization step.[5][6]
-
Trifluoromethylating Agent: Fluoroform-derived copper-based reagents (like CuCF3) are frequently employed because they are relatively accessible and effective for introducing the CF3 group onto aromatic and vinylic systems.[5][6] The ultimate source of the CF3 group is often fluoroform, an inexpensive industrial byproduct.[5]
-
Domino Strategy: A domino or cascade reaction, where trifluoromethylation is immediately followed by cyclization in a single pot, is highly efficient.[6] This approach minimizes intermediate purification steps, reduces waste, and can improve overall yield, making it a cornerstone of modern green chemistry.[7]
Applications in Drug Discovery & Development
The 4-(Trifluoromethyl)indolin-2-one scaffold is a prime candidate for library synthesis in high-throughput screening campaigns. Its utility stems from the synergistic combination of the indolinone core and the CF3 group.
Caption: Impact of structural features on pharmacological properties.
Researchers utilize this building block to synthesize derivatives for a wide range of biological targets. The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting its importance in overcoming common drug development hurdles like poor metabolic stability.[2] For instance, trifluoromethylated compounds are investigated as anticancer agents, antivirals, and treatments for neurological disorders.[1]
Safety, Handling, and Storage
As a laboratory chemical, 4-(Trifluoromethyl)indolin-2-one requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, we can infer probable hazards from related trifluoromethylated aromatic compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[9][11]
Potential Hazards (based on related structures):
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[9]
-
Eye Irritation: May cause serious eye irritation or damage.[9][11]
-
Respiratory Irritation: May cause respiratory irritation.[9][11]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
References
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4-(trifluoromethyl)indolin-2-one | CAS#:959238-47-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]
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The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). Retrieved January 7, 2026, from [Link]
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The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved January 7, 2026, from [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). PubMed. Retrieved January 7, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis of trifluoromethyl-containing isoindolinones. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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(2R)-2-(trifluoromethyl)indoline | C9H8F3N | CID 96236820 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
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